3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

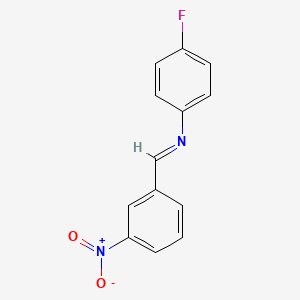

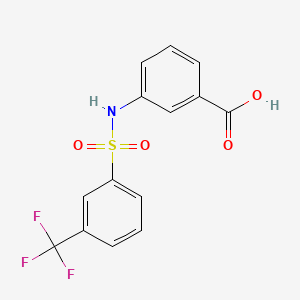

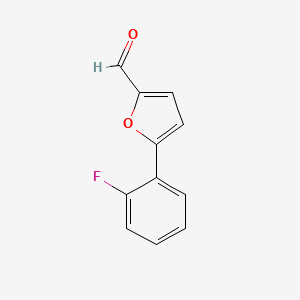

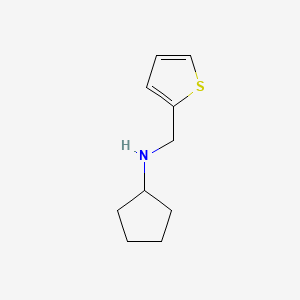

3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid is a compound that features a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a trifluoromethyl group on the aromatic ring. This structural motif is common in drug molecules and natural products due to its pharmacological significance and the ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of compounds related to 3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid often involves the functionalization of benzoic acid derivatives. A general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template has been reported, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of related sulfonamide structures has been achieved through the decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, which suggests possible synthetic routes for introducing the trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. The electron-withdrawing trifluoromethyl group can influence the electronic properties of the molecule, as seen in related compounds where quantum mechanical calculations have been used to analyze molecular structures . The presence of such substituents can also affect the binding mode within the active site of enzymes, as demonstrated by crystallographic studies of benzene-1,3-disulfonamides .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, sulfonic acids have been trifluoromethylated using hypervalent iodine trifluoromethylating agents, which could be relevant for the functionalization of the sulfonamide group in the target compound . Moreover, the photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives has been described, indicating that the sulfonamide group can be involved in photoredox catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid would likely be influenced by the presence of the trifluoromethyl and sulfonamide groups. These groups can affect the acidity of the benzoic acid moiety, the solubility of the compound, and its ability to form hydrogen bonds. The electron-donating substituents on the aromatic ring can significantly affect the luminescence properties of complexes formed with Eu(III) ions, suggesting potential applications in materials science . Additionally, the molecular electrostatic potential, non-linear optical properties, and thermodynamic properties of related compounds have been studied using various spectroscopic techniques and quantum chemical calculations .

Applications De Recherche Scientifique

Microbial Degradation and Environmental Fate

Microbial Degradation of Polyfluoroalkyl Chemicals : Research has identified polyfluoroalkyl chemicals, including perfluoroalkyl acid (PFAA) precursors, as environmental concerns due to their toxic profiles and persistence. Studies using microbial cultures have explored the degradation pathways of these chemicals, leading to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This research highlights the environmental biodegradability of important precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, offering insights into their fate and effects in the environment (Liu & Avendaño, 2013).

Environmental Impact and Removal

Occurrence, Fate, and Removal of Perfluorinated Compounds : Studies on the occurrence and removal of perfluorinated compounds (PFCs) in wastewater treatment plants have highlighted the challenges in mitigating their environmental impact. Despite the wide use of PFCs in industrial and household applications, their removal during wastewater treatment remains inefficient, underscoring the need for advanced treatment technologies. This body of research emphasizes the resilience of PFCs in the environment and the necessity for innovative solutions to reduce their prevalence (Arvaniti & Stasinakis, 2015).

Organic Synthesis Applications

Trifluoromethanesulfonic Acid in Organic Synthesis : The utilization of trifluoromethanesulfonic acid in organic synthesis has been explored, highlighting its role in promoting various chemical reactions. This acid is instrumental in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and other synthetic applications. The review of this compound’s use over the past decade showcases its importance as a reagent in the synthesis of new organic compounds, demonstrating its versatility and efficiency in the field of organic chemistry (Kazakova & Vasilyev, 2017).

Novel Therapeutic Applications and Medicinal Significance

Sulfonamide Inhibitors and Their Medicinal Applications : Sulfonamide compounds, including derivatives of "3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid", have been recognized for their broad range of medicinal applications. This includes their use as antibacterial, antiviral, and anticancer agents. The review of sulfonamide inhibitors from 2013 to the present offers an in-depth look at their role in modern medicine, highlighting their significance in treating a variety of conditions and diseases. This research underscores the potential of sulfonamide-based compounds in drug development and their ongoing importance in therapeutic applications (Gulcin & Taslimi, 2018).

Propriétés

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-4-2-6-12(8-10)23(21,22)18-11-5-1-3-9(7-11)13(19)20/h1-8,18H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXNSYUJJVHELV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351325 |

Source

|

| Record name | ST50134595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid | |

CAS RN |

613657-60-6 |

Source

|

| Record name | ST50134595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)